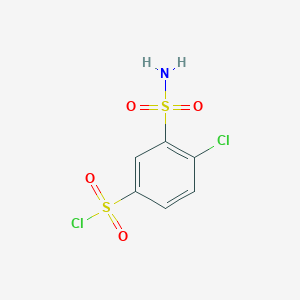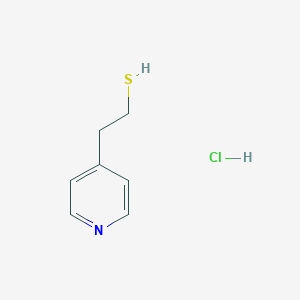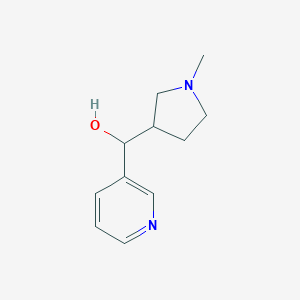
Actinotetraose hexatiglate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinotetraose Hexatiglate is a unique tetrasaccharide compound isolated from an Actinomycete bacterium strain, specifically from the genera Amycolatopsis or Amycolata . This compound is characterized by its glucotetraose skeleton to which six tiglate ester units are attached, giving it a distinct structure .
科学的研究の応用
Actinotetraose Hexatiglate has several scientific research applications. It is primarily studied for its unique structure and potential biological activities. Although it lacks significant antimicrobial activity, it is investigated for its role as a secondary metabolite in the Actinomycete bacterium . The compound’s structure and properties make it a subject of interest in the fields of chemistry, biology, and medicine.
作用機序
The exact mechanism of action of Actinotetraose Hexatiglate is not well understood. it is known to be a secondary metabolite produced by the Actinomycete bacterium . The compound’s molecular targets and pathways involved in its biological effects are still under investigation. It is believed that the tiglate ester units play a crucial role in its interactions with other molecules .
準備方法
Actinotetraose Hexatiglate is produced by an Actinomycete strain isolated from Western Australian soil . The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is isolated as a co-metabolite along with quinaldopeptin, a known antimicrobial and cytotoxic antibiotic
化学反応の分析
Actinotetraose Hexatiglate undergoes various chemical reactions, including esterification and hydrolysis. The compound is known to be esterified with tiglic acids, forming a symmetrical tetrasaccharide . Common reagents used in these reactions include tiglic acid and other esterifying agents. The major products formed from these reactions are the esterified tetrasaccharide derivatives .
類似化合物との比較
Actinotetraose Hexatiglate is unique due to its glucotetraose skeleton and six tiglate ester units . Similar compounds include other tigloylated tetrasaccharides, such as Tigloside . Tigloside is also a symmetrical tetrasaccharide esterified with tiglic acids and is detected as a secondary metabolite of an Actinomycete strain . The uniqueness of this compound lies in its specific esterification pattern and its origin from a distinct bacterial strain .
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUYHDLIURVPC-ZNKXWPPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Actinotetraose Hexatiglate and where is it found?
A1: this compound, also known as tigloside, is a naturally occurring tetrasaccharide metabolite. It features a unique non-reducing glucotetraose skeleton esterified with six tiglate groups [, ]. This compound was first isolated from an Actinomycete strain A499, belonging to the genera Amycolatopsis or Amycolata, found in a Western Australian soil sample []. More recently, it has also been isolated from Amycolatopsis sp. HCa1, an actinobacteria strain found in the gut of a grasshopper [].
Q2: What is the structure of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula or weight, they emphasize that this compound is a hexa-ester of a novel non-reducing glucotetraose []. This means it consists of four glucose units linked together in a specific configuration, with six tiglate groups (tiglic acid esters) attached to the sugar molecule. The exact positions of these tiglate groups would require further analysis of the spectroscopic data mentioned in the research.
Q3: Are there other similar compounds produced by these bacteria?
A3: Yes, alongside this compound, the Amycolatopsis sp. HCa1 strain was found to produce six other related tetrasaccharide derivatives: three new compounds named Actinotetraoses I-K, and three previously known compounds, Actinotetraoses A-C []. This suggests that these bacteria may have a biosynthetic pathway capable of producing a variety of structurally related oligosaccharides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)






